N-methyl-N-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methyl]amine
Description
N-methyl-N-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methyl]amine is a pyrazole-based compound featuring a phenyl group at position 1, a thien-2-yl substituent at position 3, and an N-methylamine moiety at position 4 of the pyrazole ring. It is commercially available (CAS: sc-355716) through Santa Cruz Biotechnology, with a molecular weight inferred to be ~328.4 g/mol based on its structure .
Properties
Molecular Formula |
C15H15N3S |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-methyl-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C15H15N3S/c1-16-10-12-11-18(13-6-3-2-4-7-13)17-15(12)14-8-5-9-19-14/h2-9,11,16H,10H2,1H3 |
InChI Key |
XONKIXFAXIPUTB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN(N=C1C2=CC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Nitrile Imine and Thiophene-Acetylene Surrogates
Nitrile imines, generated in situ from hydrazonyl chlorides, undergo (3 + 2)-cycloaddition with acetylene equivalents. Mercaptoacetaldehyde, a safe acetylene surrogate, facilitates the formation of dihydrothiadiazine intermediates, which subsequently undergo desulfurization to yield pyrazoles. For this compound, a thiophene-functionalized nitrile imine (e.g., 2-thienylcarbonyl chloride-derived hydrazonyl chloride) would be required.
Key Steps:
- Nitrile Imine Generation :
$$ \text{Hydrazonyl chloride} + \text{Base} \rightarrow \text{Nitrile imine} $$ - Cycloaddition :
$$ \text{Nitrile imine} + \text{Mercaptoacetaldehyde} \rightarrow \text{Dihydrothiadiazine} $$ - Desulfurization :
$$ \text{Dihydrothiadiazine} \xrightarrow{p\text{-TsCl}} \text{Pyrazole} $$
This method achieves good regiocontrol and functional group tolerance, with yields exceeding 70% for analogous trifluoromethylpyrazoles.
After pyrazole core formation, the introduction of the methylamine group at the 4-position is achieved via N-alkylation.
Reductive Amination
A two-step process involving:
- Formation of an Imine Intermediate :
Reaction of 4-formylpyrazole with methylamine. - Reduction :
Catalytic hydrogenation (e.g., Pd/C or Pt/C) or use of NaBH$$_4$$ to reduce the imine to the secondary amine.
Table 2: Reductive Amination Conditions
| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd/C (10%) | Methanol | 1 | 25 | 85 |
Direct Alkylation
Treatment of 4-(bromomethyl)pyrazole with methylamine in the presence of a base (e.g., K$$2$$CO$$3$$) in DMF at 60°C provides the target amine. However, over-alkylation to tertiary amines is a common side reaction, necessitating careful stoichiometric control.
Scalability and Industrial Considerations
The one-pot MCR method (Section 2.1) is highly scalable, as demonstrated in the synthesis of related pyrazoles. Key advantages include:
- Safety : Avoids handling gaseous acetylene.
- Cost-Effectiveness : Mercaptoacetaldehyde is inexpensive.
- Functional Group Tolerance : Accommodates electron-withdrawing and donating groups.
For industrial production, continuous flow reactors could enhance efficiency, particularly during the desulfurization step.
Challenges and Optimization Strategies
- Regioselectivity : Ensuring substitution at the 1- and 3-positions requires careful selection of starting materials. Electron-deficient nitrile imines favor nucleophilic attack at the β-position of acetylene surrogates.
- Purification : Chromatographic separation is often needed due to by-products from N-alkylation.
- Stability : Thiophene-containing intermediates may require inert atmospheres to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced amine derivatives.
Substitution: Methylated amine derivatives.
Scientific Research Applications
Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Thiophene vs.
- N-Substituents : The N-methyl group in the target compound increases lipophilicity relative to the N-cyclopropyl group in ’s compound, which may influence bioavailability .
- Core Heterocycles : Quinazoline derivatives () exhibit distinct electronic properties compared to pyrazole-based compounds, impacting binding affinity in biological systems .
Biological Activity
N-methyl-N-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methyl]amine is a synthetic compound notable for its unique molecular structure, which combines a thienyl group with a pyrazole moiety. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of approximately 269.36 g/mol. The compound's structure features a thienyl ring attached to a pyrazole, which is further connected to a methylamine group, contributing to its distinct biological properties .
Structure
| Property | Value |
|---|---|
| Molecular Formula | C15H15N3S |
| Molecular Weight | 269.36 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of pyrazole compounds show effective inhibition against various pathogens.
Case Study: In Vitro Antimicrobial Evaluation
A study evaluated several pyrazole derivatives, including this compound, focusing on their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). The results highlighted:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 - 0.25 | Not specified | Bactericidal |
| 4a | Not specified | Not specified | Bacteriostatic |
| 5a | Not specified | Not specified | Bactericidal |
The most active derivative, compound 7b, demonstrated significant bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis, indicating the potential of such compounds in treating bacterial infections .
The mechanism by which this compound exerts its biological effects involves interactions with specific biological targets. Studies suggest that these interactions may inhibit protein synthesis pathways and affect nucleic acid and peptidoglycan production in bacteria .
Comparison with Related Compounds
Similar compounds have been studied for their biological activities, providing insights into the unique features of this compound.
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| N-methyl-N-(3-thienylbenzyl)amine | Similar thienyl structure | Antimicrobial |
| 1-(2-thienyl)-1H-pyrazole | Contains a pyrazole ring | Antifungal |
| 3-(2-thienyl)-pyrazole | Thienyl substituted pyrazole | Anti-inflammatory |
These comparisons illustrate the distinctiveness of this compound due to its specific combination of functional groups .
Q & A
Basic: What are the standard synthetic routes for N-methyl-N-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methyl]amine?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Alkylation : Introduction of the methyl group via nucleophilic substitution using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) .
- Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to attach aryl/thienyl groups. For example, copper(I) bromide and cesium carbonate in DMSO at 35°C for 2 days have been used for analogous pyrazole derivatives .
- Amine Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to prevent side reactions during alkylation steps .
Key Considerations : Solvent choice (e.g., DMF, toluene) and inert atmospheres (N₂/Ar) are critical to avoid oxidation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks. For pyrazole derivatives, δ 8.8–7.2 ppm (aromatic protons) and δ 3.0–4.5 ppm (methyl/methylene groups) are diagnostic .
- HRMS (ESI) : Confirms molecular weight (e.g., m/z 215 [M+H]+ for related structures) .
- IR Spectroscopy : Detects functional groups (e.g., N-H stretches at ~3298 cm⁻¹) .
Validation : Cross-reference with X-ray crystallography (e.g., SHELXL) for absolute configuration .
Basic: How is the compound screened for preliminary biological activity?
Methodological Answer:
- In Vitro Assays :
- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure affinity for receptors/enzymes .
Advanced: How can synthetic yields be optimized for this compound?
Methodological Answer:
- Catalyst Screening : Copper(I) bromide and palladium catalysts improve coupling efficiency (e.g., from 17.9% to >50% yield in analogous reactions) .
- Solvent Optimization : Polar aprotic solvents (DMSO, DMF) enhance reaction rates but may require post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradients) .
- Temperature Control : Lower temperatures (e.g., 35°C vs. reflux) reduce side reactions in sensitive steps .
Advanced: What crystallographic tools are used to resolve its 3D structure?
Methodological Answer:
- SHELX Suite : SHELXL refines small-molecule structures using high-resolution X-ray data. Key parameters: R-factor < 0.05, anisotropic displacement parameters .
- WinGX/ORTEP : Generates thermal ellipsoid diagrams and validates bond lengths/angles against databases (e.g., Cambridge Structural Database) .
Workflow Example : Data collection → SHELXD for phasing → SHELXL for refinement → ORTEP for visualization .
Advanced: How do structural modifications influence bioactivity?
Methodological Answer:
- SAR Studies :
- Thienyl vs. Phenyl Substituents : Thienyl groups enhance π-π stacking with hydrophobic enzyme pockets (e.g., antiviral targets) .
- Methyl vs. Ethyl Amines : Methyl groups improve metabolic stability but reduce solubility .
Case Study : Replacing fluorine with methoxy in analogs increased IC₅₀ values by 3-fold in cytotoxicity assays .
Advanced: How to address contradictions in reported biological data?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) .
- Structural Confirmation : Verify compound purity (HPLC >95%) and stereochemistry (X-ray/NMR) to rule out impurities as confounding factors .
- Meta-Analysis : Compare datasets using tools like Prism® to identify outliers or dose-response inconsistencies .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonds with pyrazole N-atoms) .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories .
Validation : Overlay docking poses with crystallographic ligand positions (RMSD < 2.0 Å) .
Basic: What are its stability and reactivity under physiological conditions?
Methodological Answer:
- Stability : Stable at pH 5–7 (24 hrs, 37°C) but degrades in strong acids/bases (hydrolysis of the methylamine group) .
- Reactivity : Susceptible to oxidation at the thienyl sulfur; use antioxidants (e.g., BHT) in storage .
Advanced: How to apply green chemistry principles to its synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
